molecular formula C17H11BrClFN2O4 B1682419 Zenarestat CAS No. 112733-06-9

Zenarestat

Katalognummer B1682419
CAS-Nummer: 112733-06-9
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: SXONDGSPUVNZLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zenarestat is an aldose reductase inhibitor . It was investigated as a treatment for diabetic neuropathy and cataract, but its development was terminated . It is a small molecule with the chemical formula C17H11BrClFN2O4 .


Synthesis Analysis

Zenarestat is generally synthesized using anthranilic acid with urea, anthranilamide with phosgene, and anthranilic acid with potassium cyanate or chlorosulfonyl isocyanate .


Molecular Structure Analysis

Zenarestat has a molecular weight of 441.636 and a monoisotopic weight of 439.957475409 . It belongs to the class of organic compounds known as quinazolines .


Chemical Reactions Analysis

Zenarestat inhibits the metabolism of glucose by the polyol pathway . The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes . Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate .


Physical And Chemical Properties Analysis

Zenarestat is a small molecule with the chemical formula C17H11BrClFN2O4 . It has a molecular weight of 441.636 .

Wissenschaftliche Forschungsanwendungen

Zenarestat in Diabetic Peripheral Neuropathy

Zenarestat, an aldose reductase inhibitor (ARI), has been extensively studied for its effects on diabetic peripheral neuropathy (DPN). Research demonstrates that Zenarestat improves nerve conduction velocity (NCV) and nerve morphology in patients with mild to moderate DPN. In a clinical trial, dose-dependent increments in Zenarestat levels and sorbitol suppression were associated with significant improvements in NCV. Additionally, higher doses producing over 80% sorbitol suppression were linked to an increase in the density of small-diameter sural nerve myelinated fibers, suggesting the importance of potent ARIs like Zenarestat in treating DPN (Greene et al., 1999).

Zenarestat's Role in Animal Models

Zenarestat has also been evaluated in animal models. Studies involving Zucker diabetic fatty (ZDF) rats, a type 2 diabetes model, revealed that Zenarestat improved diabetic peripheral neuropathy. The treatment showed a reduction in nerve sorbitol accumulation and improved nerve dysfunctions, indicating its therapeutic potential for diabetic neuropathy treatment (Shimoshige et al., 2000).

Zenarestat and Endoneurial Blood Flow

In another study, the effects of Zenarestat on endoneurial blood flow (NBF) were explored in diabetic rats. The study found that Zenarestat might help restore or prevent the alteration of endoneurial blood flow resulting from an impairment of nitric oxide function, highlighting its potential role in treating diabetic neuropathy (Kihara et al., 2001).

Zenarestat and Enzyme Specificity

The enzyme specificity and tissue distribution of Zenarestat were investigated, showing its inhibitory effects on rat sciatic nerve aldose reductase and recombinant human aldose reductase. This specificity and its distribution in tissues like the sciatic nerve, lens, retina, and renal cortex underscore its relevance as a therapeutic agent for diabetic peripheral polyneuropathy (Takakura et al., 2001).

Structural Analysis of Zenarestat

Structural analysis of Zenarestat complexed with human recombinant aldose reductase provided insights into its inhibitory mechanism, aiding in the understanding of this class of inhibitors and the rational design of therapeutic agents (Kinoshita et al., 2002).

Green Chemistry in Zenarestat Development

The development of Zenarestat also involved green chemistry principles, demonstrating efforts towards efficient, practical, and environmentally friendly processes in its synthesis. This approach was critical in minimizing waste and improving reaction mass efficiency in the manufacturing process of Zenarestat (Nisiwaki, 2003).

Safety And Hazards

Zenarestat was linked with renal toxicity in a small number of patients in the dose level of 1200 mg/day . The renal toxicity appeared to be dose-related as the majority of cases were seen in the highest dose level .

Eigenschaften

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONDGSPUVNZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047296
Record name Zenarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Polyneuropathy, damage of peripheral neurons, is common in diabetes mellitus patients and causes pain, sensory and motor deficits in the limbs. Zenarestat is an aldose reductase inhibitor which inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy. Chronic hyperglycemia affects peripheral nerves by an extracellular mechanism with many types of glycation reactions and chemical rearrangements, and an intracellular route involving increased amounts of glucose passing through the polyol pathway. The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes. Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate (conversion of NADPH to NADP). Chronic hyperglycemia causes damage by overactivity of the polyol pathway, causing a decrease in cellular NADPH levels, reducing the amount of glutathione (a free radical scavenger), and nitric oxide (a vasodilator), as well as increasing cellular sorbital levels, causing decreased levels of myo-inositol (necessary for Na-K ATPase function) and increased fructose, thus increasing AGE (advanced glycosylation end products), the byproduct of the polyol pathway. The suppression of the first step in the polyol pathway by zenarestat prevents these deleterious processes from occuring.
Record name Zenarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zenarestat

CAS RN

112733-06-9
Record name Zenarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112733-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zenarestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zenarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zenarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZENARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetate (249 g) and 1N aqueous sodium hydroxide (795 ml) in methanol (1.6 l) was refluxed for 30 minutes with stirring. The solvent was evaporated and the residue was dissolved in hot water (5 l). The aqueous solution was poured into ice-cold 0.5N hydrochloric acid (3 l). The precipitates were collected by filtration and recrystallized from a mixture of ethanol (6 l) and water (3 l) to give 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetic acid (198 g).
Quantity
795 mL
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zenarestat
Reactant of Route 2
Zenarestat
Reactant of Route 3
Zenarestat
Reactant of Route 4
Reactant of Route 4
Zenarestat
Reactant of Route 5
Zenarestat
Reactant of Route 6
Zenarestat

Citations

For This Compound
1,050
Citations
M Kihara, Y Mitsui, M Shioyama, T Hasegawa… - Neuroscience …, 2001 - Elsevier
… However, the mechanisms that underlie the zenarestat … The aims of this study were to examine whether zenarestat … rats was started on a diet of zenarestat treated pellets for 8 weeks (SZ, …
Number of citations: 27 www.sciencedirect.com
T Kinoshita, H Miyake, T Fujii, S Takakura… - … Section D: Biological …, 2002 - scripts.iucr.org
… ) with zenarestat, one of its potent inhibitors, has been solved at 2.5 Å resolution. Zenarestat fits … For example, the benzene ring of zenarestat occupies a gap in the side chains of Leu300 …
Number of citations: 55 scripts.iucr.org
Y Shimoshige, K Ikuma, T Yamamoto… - Metabolism …, 2000 - metabolismjournal.com
We studied the effects of zenarestat, an aldose reductase inhibitor (ARI), on peripheral neuropathy in Zucker diabetic fatty (ZDF) rats, an animal model of type 2 diabetes. ZDF rats and …
Number of citations: 48 www.metabolismjournal.com
Y Shimoshige, K Minoura, N Matsuoka, S Takakura… - Brain research, 2009 - Elsevier
… In this study, we examined the effect of zenarestat, an aldose reductase inhibitor, on the … These morphological changes were reversed in zenarestat-treated STZ rats. The data suggest …
Number of citations: 22 www.sciencedirect.com
S Takakura, H Minoura, Y Shimoshige… - Drug development …, 2001 - Wiley Online Library
… In the present study, we investigated the inhibition profile of zenarestat on recombinant human AR and the enzyme specificity and tissue specificity to clarify the relevance of zenarestat …
Number of citations: 4 onlinelibrary.wiley.com
MJ Brown, SJ Bird, S Watling, H Kaleta, L Hayes… - Diabetes …, 2004 - Am Diabetes Assoc
OBJECTIVE—The aim of this study was to report the baseline and natural progression of diabetic peripheral neuropathy over 12 months in a large mild-to-moderate neuropathy …
Number of citations: 90 diabetesjournals.org
Y Tanaka, H Shimojyo, T Hata, M Hashimoto… - Xenobiotica, 1994 - Taylor & Francis
… Therefore, we determined this relationship for zenarestat in animals and … zenarestat was assessed prior to toxicity testing. The bioavailability of zenarestat in rat administered zenarestat …
Number of citations: 10 www.tandfonline.com
…, JC Arezzo, MB Brown, Zenarestat Study Group - Neurology, 1999 - AAN Enterprises
… trial with the ARI zenarestat was conducted in … zenarestat level and sorbitol suppression were accompanied by significant improvement in NCV. In a secondary analysis, zenarestat …
Number of citations: 365 n.neurology.org
Y Tanaka, M Sekiguchi, T Sawamoto, Y Katami… - Xenobiotica, 1992 - Taylor & Francis
… The bioavailability of zenarestat was 93% in rats and 65% in … The terminal elimination half-life of zenarestat in plasma was … Most of the 14 C from 14 C-zenarestat administered orally and …
Number of citations: 12 www.tandfonline.com
Y Tanaka, A Suzuki - Journal of pharmacy and pharmacology, 1994 - Wiley Online Library
Zenarestat, (3‐(4‐bromo‐2‐fluorobenzyl)‐7‐chloro‐2,4‐dioxo‐1,2,3,4‐tetrahydroquinazolin‐1‐y1) acetic acid, an aldose reductase inhibitor is metabolized mainly to the glucuronide in …
Number of citations: 17 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.